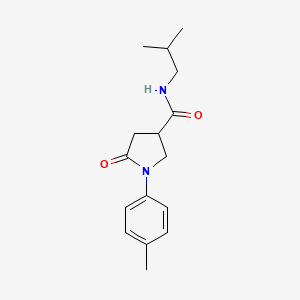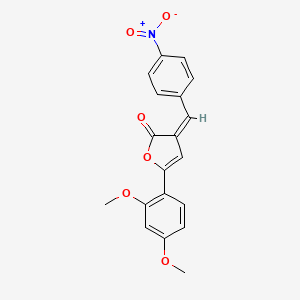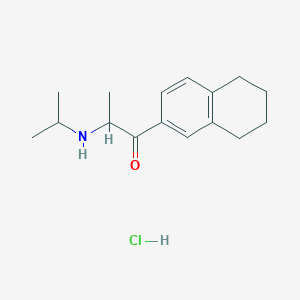
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as IBMPFD, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development.
Mécanisme D'action
The mechanism of action of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of PDE4, which leads to an increase in cAMP levels in the brain. This increase in cAMP levels has been shown to improve memory and cognitive function in animal models of cognitive disorders. In cancer cells, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide targets specific signaling pathways involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models of disease. In addition to its effects on memory and cognitive function, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as arthritis. In cancer cells, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis, or programmed cell death, leading to the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for PDE4 inhibition. This compound has been shown to be more selective for PDE4 than other compounds that target this enzyme, which may reduce the risk of unwanted side effects. However, one limitation of using N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its relatively low solubility, which may make it difficult to use in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is in the development of more potent and selective PDE4 inhibitors based on the structure of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another potential direction is in the investigation of the effects of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on other signaling pathways involved in disease, such as the mTOR pathway in cancer cells. Additionally, further studies are needed to determine the safety and efficacy of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, which may pave the way for its development as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-methylbenzaldehyde and isobutyraldehyde, followed by the reaction with pyrrolidine and oxalyl chloride. This process yields the final product, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the compound can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the activity of a specific type of enzyme, called phosphodiesterase 4 (PDE4), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. This inhibition of PDE4 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
In addition to its potential in neuroscience, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its applications in cancer research. Studies have shown that N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. This compound has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)9-17-16(20)13-8-15(19)18(10-13)14-6-4-12(3)5-7-14/h4-7,11,13H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIVXPHXYOAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)

![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)



![2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)

![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)